tert-Butyl 3-(2-(fluorosulfonyl)ethoxy)azetidine-1-carboxylate
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Overview
Description
Tert-Butyl 3-(2-(fluorosulfonyl)ethoxy)azetidine-1-carboxylate: is a chemical compound with potential applications in various fields of science and industry. This compound features a fluorosulfonyl group attached to an ethoxy group, which is further connected to an azetidine ring, and a tert-butyl carboxylate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(2-(fluorosulfonyl)ethoxy)azetidine-1-carboxylate typically involves multiple steps, starting with the preparation of the azetidine ring. One common synthetic route includes the reaction of azetidine with fluorosulfonyl chloride in the presence of a base, followed by esterification with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control of reaction conditions to ensure purity and yield. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The fluorosulfonyl group can be oxidized under specific conditions.
Reduction: : Reduction reactions can be performed to modify the fluorosulfonyl group.
Substitution: : The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: : Formation of sulfonic acids or sulfonyl chlorides.
Reduction: : Formation of fluorosulfonic acids or their derivatives.
Substitution: : Formation of various substituted azetidines.
Scientific Research Applications
Tert-Butyl 3-(2-(fluorosulfonyl)ethoxy)azetidine-1-carboxylate: has several applications in scientific research:
Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : Potential use in studying enzyme mechanisms and as a probe in biochemical assays.
Medicine: : Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: : Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-Butyl 3-(2-(fluorosulfonyl)ethoxy)azetidine-1-carboxylate exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Tert-Butyl 3-(2-(fluorosulfonyl)ethoxy)azetidine-1-carboxylate: can be compared to other fluorosulfonyl-containing compounds, such as fluorosulfonic acid and fluorosulfonyl chloride . While these compounds share the fluorosulfonyl group, the presence of the azetidine ring and tert-butyl carboxylate group in This compound
Conclusion
This compound: is a versatile compound with significant potential in scientific research and industry. Its unique structure and reactivity make it a valuable tool in various applications, from organic synthesis to pharmaceutical development.
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Properties
IUPAC Name |
tert-butyl 3-(2-fluorosulfonylethoxy)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO5S/c1-10(2,3)17-9(13)12-6-8(7-12)16-4-5-18(11,14)15/h8H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWZLMQYXDUDDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OCCS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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